molecular formula C11H8N4S3 B11726670 3-thiophen-2-yl-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

3-thiophen-2-yl-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

Cat. No.: B11726670
M. Wt: 292.4 g/mol
InChI Key: BBSKPRBMKRPTOV-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the triazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-one
  • 3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-sulfide

Uniqueness

3-(thiophen-2-yl)-4-{[(thiophen-2-yl)methylidene]amino}-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific combination of thiophene rings and a triazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-thiophen-2-yl-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S3/c16-11-14-13-10(9-4-2-6-18-9)15(11)12-7-8-3-1-5-17-8/h1-7H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSKPRBMKRPTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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